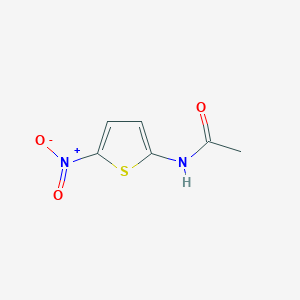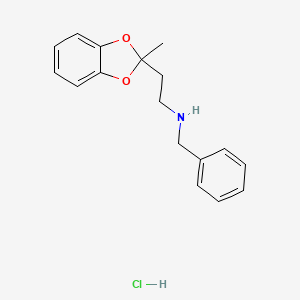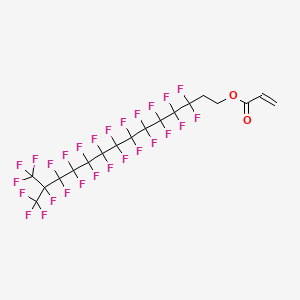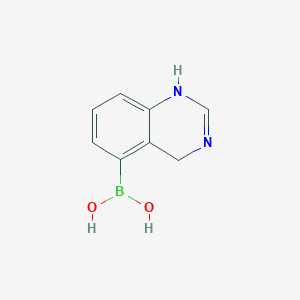
1,4-Dihydroquinazolin-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroquinazolin-5-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroquinazolin-5-ylboronic acid typically involves the reaction of quinazoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroquinazolin-5-ylboronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
1,4-Dihydroquinazolin-5-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinazolin-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. The boronic acid group can bind to active site serines in enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a quinazoline ring.
Methylboronic acid: Contains a methyl group instead of a quinazoline ring.
Quinazoline derivatives: Compounds with similar quinazoline structures but different functional groups.
Uniqueness
1,4-Dihydroquinazolin-5-ylboronic acid is unique due to its combination of a quinazoline ring and a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
1309980-92-4 |
|---|---|
Molecular Formula |
C8H9BN2O2 |
Molecular Weight |
175.98 g/mol |
IUPAC Name |
1,4-dihydroquinazolin-5-ylboronic acid |
InChI |
InChI=1S/C8H9BN2O2/c12-9(13)7-2-1-3-8-6(7)4-10-5-11-8/h1-3,5,12-13H,4H2,(H,10,11) |
InChI Key |
WKMNVRURPBLWIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CN=CNC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


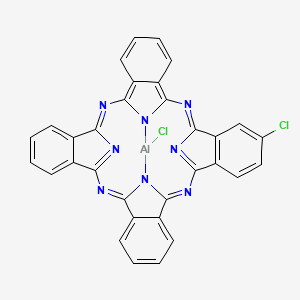
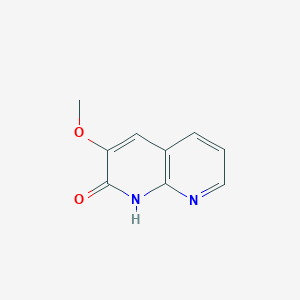
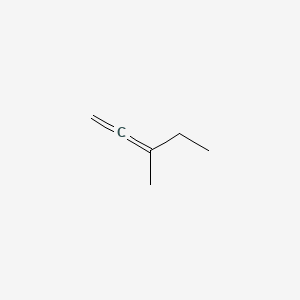
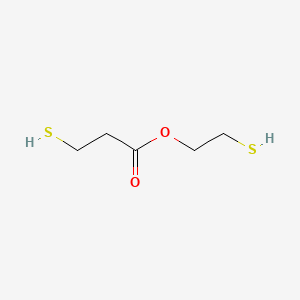
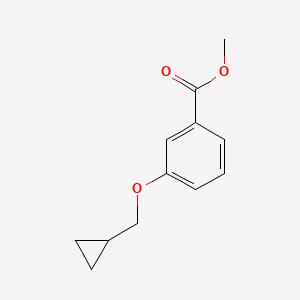
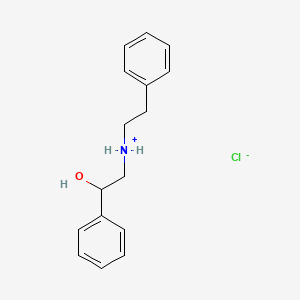

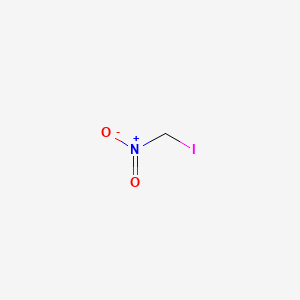
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
